2-(1H-imidazol-5-yl)acetamide
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Overview
Description
2-(1H-imidazol-5-yl)acetamide is a heterocyclic organic compound that features an imidazole ring fused with an acetamide group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(1H-imidazol-5-yl)acetamide can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include various functional groups such as arylhalides and heterocycles .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and vacuum drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-imidazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different substituted imidazole derivatives.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-(1H-imidazol-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
- 1H-Imidazole-4-acetamide
- 1H-Imidazole-2-acetamide
- 1H-Imidazole-5-carboxamide
Comparison: 2-(1H-imidazol-5-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other imidazole derivatives, it may exhibit different pharmacological properties and applications .
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5(9)1-4-2-7-3-8-4/h2-3H,1H2,(H2,6,9)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTQKGICBJYPER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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